N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves nucleophilic aromatic substitution (S N Ar) reactions. For instance, the reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid leads to the formation of monomers for polybenzimidazoles . This suggests that similar synthetic routes could be applicable for the target compound, potentially involving the reaction of a chloro-nitrophenyl acetamide with a suitable dihydro-benzothiazine derivative.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of various functional groups attached to the benzene ring. For example, the crystal and molecular structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide shows two similar independent molecules with distorted eight-membered rings and N-H...O hydrogen bonds . This information can be extrapolated to hypothesize that the target compound may also exhibit hydrogen bonding and a complex molecular geometry.
Chemical Reactions Analysis
Acetamide derivatives can participate in a range of chemical reactions. The presence of nitro groups and other substituents can influence the reactivity and interaction of these compounds. For example, the compound N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide exhibits photochromic behavior, indicating that the nitro group can affect the electronic properties of the molecule . This suggests that the target compound may also have unique reactivity due to its nitro and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The conformation of the N-H bond and the presence of substituents like chloro, nitro, and methyl groups can influence properties such as melting points, solubility, and crystal packing. For instance, 2-Chloro-N-(3-methylphenyl)acetamide has a specific conformation of the N-H bond and forms dual intermolecular N-H...O hydrogen bonds . Similarly, the target compound's properties would be influenced by its chloro, nitro, and acetamide groups, as well as the 1,4-benzothiazin moiety.
Scientific Research Applications
Organic Non-linear Optical Materials
The study of organic compounds such as 3-Nitroacetanilide, a compound with a related structure, highlights their significance in non-linear optical materials. These materials are crucial for various optical technologies due to their ability to alter light properties in response to electric fields, a feature that can be harnessed in optical switching, modulation, and telecommunications L. Mahalakshmi, V. Upadhyaya, T. Row, 2002.
Pharmaceutical Applications
Research on compounds with similar functional groups, like various acetamide derivatives, has demonstrated a wide range of pharmaceutical applications. These include activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. Such studies are indicative of the potential therapeutic applications of novel acetamide compounds in treating diverse health conditions Dr.Valentin Habernickel, 2002.
Antitumor Activity
Compounds bearing the benzothiazole moiety, akin to the structure of interest, have been synthesized and evaluated for their antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against specific cancer cell lines, underscoring the potential of structurally similar compounds in cancer research L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.
Antimicrobial and Antifungal Activities
The synthesis and evaluation of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives for their antifungal activities highlight the importance of this class of compounds in developing new treatments for fungal infections. Some of these compounds exhibited appreciable activity against pathogens like Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur, suggesting the potential of similar structures in antimicrobial research G. Gupta, S. Wagh, 2006.
properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-9-5-6-10(12(7-9)20(23)24)18-15(21)8-14-16(22)19-11-3-1-2-4-13(11)25-14/h1-7,14H,8H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBBGCNNXHXRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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